Alachlor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 240 mg/L at 25 °C

0.24 mg/mL at 25 °C

Solubility in water, g/100ml at 25 °C: 0.02 (very poor)

Synonyms

Canonical SMILES

Understanding Environmental Fate

Researchers are studying how Alachlor breaks down in the environment. This research helps scientists understand the potential for Alachlor to contaminate soil and water [Environmental Protection Agency. Alachlor: Summary Document. ]

Impact on Soil Microorganisms

Some research investigates the impact of Alachlor on soil microbial communities. These communities play a vital role in soil health and fertility, so understanding how Alachlor affects them is important [Science of The Total Environment. Effects of alachlor on soil microbial activity and litter decomposition. ]

Development of Remediation Techniques

Researchers are also exploring methods to remove Alachlor from contaminated environments. This type of research is crucial for developing strategies to clean up areas where Alachlor has been spilled or improperly disposed of [Journal of Agricultural and Food Chemistry. Enhanced biodegradation of alachlor by a Pseudomonas consortium. ]

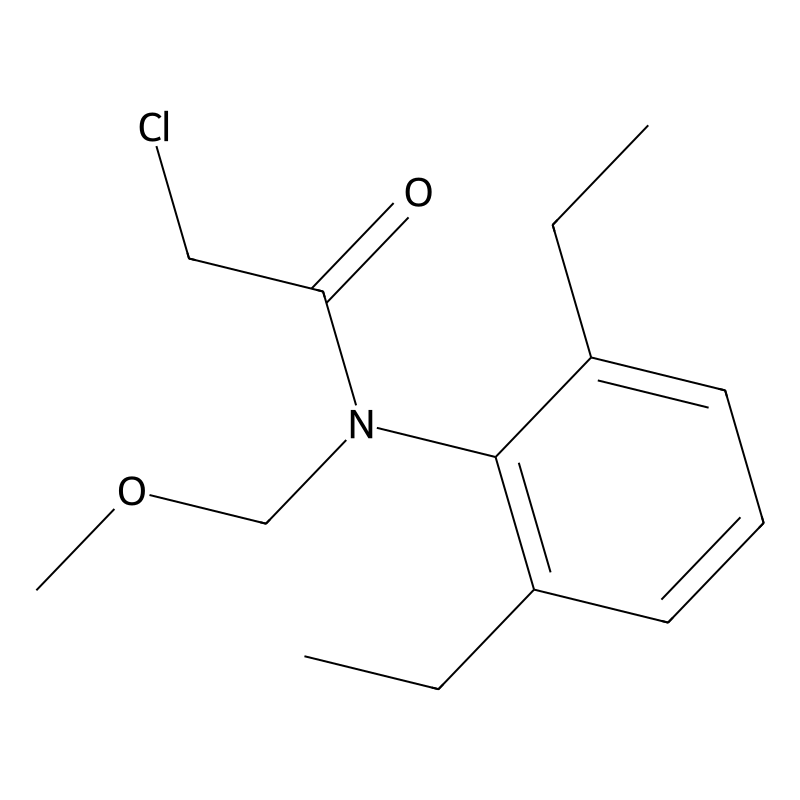

Alachlor is a selective systemic herbicide belonging to the chloroacetanilide family, primarily used for the control of annual grasses and broadleaf weeds in various crops such as corn, soybeans, and sorghum. It appears as an odorless, white crystalline solid with a molecular formula of and a CAS number of 15972-60-8. Alachlor functions by inhibiting specific enzymes involved in plant growth, particularly those in the gibberellin pathway, which are crucial for protein synthesis and root development .

Alachlor acts as a selective, pre-emergent herbicide. It disrupts plant growth by inhibiting the elongation of shoots and roots. This inhibition likely occurs by interfering with enzymes involved in gibberellin biosynthesis, a plant hormone crucial for growth and development.

Toxicity

Alachlor exhibits moderate to high acute toxicity in fish and other aquatic organisms []. While studies suggest low chronic toxicity in birds and mammals, concerns exist about potential human health effects like carcinogenicity and developmental toxicity. Due to these concerns, the use of Alachlor is restricted or banned in many countries, including the European Union and the United States [].

Alachlor exhibits moderate stability under typical environmental conditions but can hydrolyze under strongly acidic or basic conditions. It reacts with strong reducing agents to produce flammable gases and can decompose upon heating to release toxic fumes. The herbicide is known to form multiple degradation products when subjected to microbial activity in soil, with a half-life ranging from 6 to 15 days in aerobic conditions .

Key Reactions:- Hydrolysis: Occurs under extreme pH conditions.

- Decomposition: Generates toxic gases when heated.

- Microbial Degradation: Transforms into various metabolites in soil .

Alachlor's primary mode of action is through the inhibition of elongase enzymes and geranylgeranyl pyrophosphate cyclisation enzymes, disrupting the gibberellin pathway essential for plant growth. This leads to impaired protein synthesis and root growth inhibition in susceptible plants. While it effectively controls weeds, it has been associated with potential carcinogenic effects in animal studies, particularly nasal turbinate tumors in rats .

Health Effects:- Toxicity: Classified as slightly toxic (Class III) by the United States Environmental Protection Agency.

- Carcinogenic Potential: Considered a likely human carcinogen at high doses .

Alachlor can be synthesized through several methods, typically involving the reaction of chloroacetic acid with 2,6-diethylphenol and methoxymethylamine. The process generally includes:

- Formation of Acetamide: Reacting chloroacetic acid with 2,6-diethylphenol.

- Methoxymethylation: Introducing methoxymethyl groups to form alachlor.

These reactions require careful control of temperature and pH to ensure high yields and purity of the final product .

Alachlor is primarily utilized as a herbicide for pre-emergent control of weeds in agricultural settings. Its applications include:

- Crops: Effective on corn, soybeans, sunflower, and cotton.

- Formulations: Often mixed with other herbicides like atrazine and glyphosate for enhanced efficacy.

- Environmental Monitoring: Used in studies assessing pesticide contamination in groundwater due to its detection in rural domestic wells .

Studies have indicated that alachlor interacts with various biological systems and can affect microbial communities in soil. Its degradation products may also exhibit varying degrees of toxicity to aquatic organisms. Research has shown that prolonged exposure can lead to allergic reactions in some individuals, highlighting the importance of monitoring its environmental impact .

Alachlor shares similarities with other herbicides within the chloroacetanilide family but possesses unique characteristics that differentiate it from its counterparts. Below is a comparison with similar compounds:

| Compound | Chemical Formula | Mode of Action | Unique Features |

|---|---|---|---|

| Alachlor | Inhibition of gibberellin pathway | Selective for annual grasses; detected in groundwater | |

| Metolachlor | Inhibition of protein synthesis | Broader spectrum; less persistent in soil | |

| Pretilachlor | Disruption of cell division | More effective against certain broadleaf species | |

| Butachlor | Inhibition of root growth | Primarily used on rice; less toxic |

Alachlor's unique combination of chemical properties and biological activity makes it effective for specific agricultural applications while raising concerns regarding its environmental persistence and potential health risks .

Purity

Physical Description

Granules or emulsifiable concentrate; [EXTOXNET]

Solid

ODOURLESS COLOURLESS-TO-WHITE GREYISH-WHITE SOLID IN VARIOUS FORMS.

Crystalline cream-colored solid.

Color/Form

Cream to wine-red colored solid

Colorless to yellow crystals

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

at 101.3kPa: >400 °C

212 °F at 0.02 mmHg

Flash Point

278.6 °F (closed cup)

Heavy Atom Count

Vapor Density

9.3

Density

1.1 g/cm³

1.133

LogP

log Kow = 3.52

3.52

3.5

Odor

Decomposition

Appearance

Melting Point

Colorless crystals; MW: 269.77; MP: 39.5-41.5 °C; specific gravity 1.133 at 25 °C/15.6 °C. /Technical alachlor/

39.5 - 41.5 °C

40 °C

104-106 °F

Storage

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

The mechanism of thyroid hyperplasia and carcinogenicity of alachlor in the rat is based on the induction of T4/T3 glucuronic acid transferase (UDPGT) in the liver. Due to the enhanced glucuronidation of T4 and T3 and subsequent biliary excretion of the conjugates, the plasma concentrations of T4 and T3 are decreased. To compensate for this change, the pituitary produces more thyroid-stimulating hormone (TSH) to enhance T4 production by the thyroid. Continuous stimulation of the thyroid by increased plasma TSH levels leads to hyperplasia of the follicular epithelium and subsequently to tumor formation. The occurrance of thyroid follicular tumors following induction of hepatic UDPGT is a well-known phenomena in rats and is generally considered to be of little to no relevance for human risk assessment. Alachlor does not bind to human thyroid hormone receptor, human thyroid binding globulin or human transthyretin.

Acetochlor, Alachlor and Butachlor may be grouped together based on a common end-point (nasal turbinate tumors in rats) and a known mechanism of toxicity for this endpoint. All three compounds produce tumors of the nasal olfactory epithelium in rats by way of a non-linear, non-genotoxic mode of action that includes cytotoxicity of the olfactory epithelium, followed by regenerative cell proliferation of the nasal epithelium that can then lead to neoplasia if cytotoxicity and proliferation are sustained. Acetochlor, Alachlor and Butachlor may also be grouped together based on an common end-point and a known mechanism of toxicity (UDPGT induction). All three compounds produce tumors of the thyroid follicular cells in rats by way of a non-genotoxic mode of action that includes UDPGT induction, increased TSH, alterations in T3/T4 hormone production and thyroid hyperplasia. The FIFRA Science Advisory Panel noted in /1997/, additionally, that even though the evidence illustrated that a common mechanism could be used to group certain chemicals for the development of thyroid tumors, it was recommended that this endpoint not be used in combining margins of exposure because the toxic effects were noted at doses above the Maximum Tolerated Dose (MTD).

...there is ample evidence ...that the development of nasal olfactory epithelium tumors in rats dosed with chloroacetanilides involves the following sequence of steps,: 1) Acetochlor conjugates with glutathione (GSH) and is excreted in the bile. 2) The conjugate is biotransformed to a series of sulfur-containing products. Enterohepatic circulation of these products creates a pool of metabolites that are delivered to the nose. 3) Biotransformation to tissue-reactive and toxic metabolites. Metabolism by nasal enzymes, results in formation of a benzoquinoneimine, an electrophile and redox-active molecule. 4) Binding of toxic metabolite to cellular proteins plus possible generation of oxidative stress . 5) Cytotoxicity 6) Regenerative cell proliferation. 6) Sustained cytotoxicity and cell proliferation that results in neoplasia. The following three events are considered key events for formation of nasal olfactory epithelium tumors by the proposed non-linear, non genotoxic mode of action (MOA): Quinone imine- formation (protein binding) goes to cytotoxicity goes to cell proliferation.

For more Mechanism of Action (Complete) data for ALACHLOR (9 total), please visit the HSDB record page.

Vapor Pressure

2.20X10-5 mm Hg at 25 °C

Vapor pressure, Pa at °C: (negligible)

2.2x10-5 mmHg

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Another metabolism study was conducted on male and female Long Evans rats. This study consisted of seven groups of rats. Both oral dosing studies using corn oil as the vehicle and intravenous administration studies using propylene glycol as the vehicle were performed. ... The study is considered to be the definitive study for understanding how the rat metabolizes alachlor. Oral administration of alachlor was studied using female Long-Evans Crl:CD(LE)BR rats six to nine weeks of age in five dose groups. Groups 1, 2, and 3 each consisted of 33 rats. Each group received single oral doses of radiolabeled alachlor (uniformly labeled in the phenyl ring with 14-C, and enriched with 13-C at the C-2 carbon) at target doses of 7 (Group 1), 70 (Group 2), or 700 (Group 3) mg/kg. Group 4 consisted of 21 rats which received 15 consecutive daily doses of radiolabeled alachlor at 700 mg/kg/day. Group 5 consisted of 6 rats which received a single oral dose of radiolabeled alachlor at 700 mg/kg for the purpose of obtaining plasma samples at 2, 4, and 6 hours post-dosing. Long Evans rats (5/sex/dose) were used to study the disposition and metabolism of alachlor following intravenous administration at 7 (Group 6) or 70 (Group 7) mg/kg. In the oral studies, absorption at the 7 or 70 mg/kg dose levels was essentially complete, with a slight decrease in absorption at the 700 mg/kg dose level. Repeated oral dosing at 700 mg/kg had no significant effect on absorption. Residual radioactivity did not exceed 5% of the administered dose at any of the dose levels in this study. On a ug/g basis, the residual radioactivity in the non-glandular stomach was higher than in the glandular stomach except at 4 hours post-dose at the 700 mg/kg dose level. Decreasing the dose decreased the percentage of the dose in the non-glandular stomach but not in the glandular stomach. Nasal turbinates showed a secondary peak of radioactivity at 8 hours post-dose at the 700 or 70 mg/kg dose levels in contrast to other tissues. Excretion of alachlor derived radioactivity was approximately equivalent between urine and feces, with between 30-47% excreted in urine and 41-45% excreted in feces at single oral doses of 7, 70, or 700 mg/kg. Intravenous dosing at 7 or 70 mg/kg resulted in a similar excretion profile. Repeated oral dosing at 700 mg/kg resulted in a slight increase in fecal excretion of radioactivity...

In this study, male and female CD-1 mice (10/sex) received a single oral dose of radiolabeled alachlor in corn oil (890 mg/kg for male mice, 819 mg/kg for female mice). Urine and feces were collected daily for up to 7 days post-dose for analysis of excreted radioactivity and for identification of metabolites. In urine, 18.4+/-3.9% and 23.6+/-4.1% of the dose was excreted in male and female mice, respectively. In feces, 66.5+/-6.9% and 53.6+/-3.6% of the dose was excreted in male and female mice, respectively. Total recovery of radioactivity was 85.5+/-3.7% for male mice, and 79.4+/2.7% for female mice. (The low recoveries may be due to the fact that the mice were housed in pairs in units larger than those normally used for a mouse.) Analysis of blood at seven days post-dose showed 0.095+/-0.016% of the dose in males, and 0.075+/-0.017% of the dose in females. ... The data in this study show that in contrast to the rat, feces is the major route of excretion for alachlor derived radioactivity in CD-1 mice. The high percentage of fecal excretion could be the result of poor absorption of test chemical or extensive biliary excretion in the mouse.

...The in vivo percutaneous absorption of alachlor in rhesus monkeys was 17.3 +/- 3.3, 15.3 +/- 3.9, and 21.4 +/- 14.2% for 24-hr skin exposure to Lasso formulation diluted 1:20, 1:40, and 1:80, respectively. In vivo, there was no support for increased alachlor skin absorption with water dilution, as previously reported for in vitro absorption. The average in vivo absorption of 18% applied dose over 24 hr (0.75%/h) was similar to the maximum in vitro rate of 0.8%/hr using human skin and human plasma as receptor fluid. Dose accountability in vivo was 80.6-95.2%. (14-14C)Alachlor in Lasso diluted 1:20 with water was placed on rhesus monkeys at concentrations of 23 micrograms/10 microliters/cm2. Skin decontamination at 0 h with soap and water (50% Ivory liquid 1:1 v/v with water) removed 73 +/- 15.8% (n = 4) of the applied dose with the first wash; this increased to a total of 82.3 +/- 14.8% with two additional washes. Decontamination after 1 h removed 87.5 +/- 12.4% with three successive washes. After 3 h decontamination ability decreased, and after 24 h only 51.9 +/- 12.2% could be recovered with three successive washes. Using water only, at 0 h 36.6 +/- 12.3% alachlor was removed with the first wash and the total increased to 56.0 +/- 14.0% with two additional washes. At 24 h the total amount decreased to 28.7 +/- 12.2% for three successive washes. Alachlor as Lasso in field-use rate (11 micrograms/cm2) and undiluted (217 and 300 micrograms/cm2) proportions were left on rhesus monkey skin for 12 h and decontaminated with soap and water (10% Ivory liquid v/v with water). Continual successive washes (6-8 in sequence) recovered 80-90% of the skin-applied alachlor. These results suggest that simple washing with soap and water is appropriate for removing some chemicals from skin. Decontamination with only water was less effective than with soap and water.

The elimination of the product in both male and female rats is approximately equally distributed between the urine and feces. Nearly 90% of the administered dose is eliminated in 10 days. ... Radioactivity in rat tissues was concentrated in the highly perfused organs such as spleen, liver, kidney, and heart. Additional relatively high levels of radioactivity were found in the eyes, brain, stomach, and ovaries.

Metabolism Metabolites

In this study, male and female CD-1 mice (10/sex) received a single oral dose of radiolabeled alachlor in corn oil (890 mg/kg for male mice, 819 mg/kg for female mice). Urine and feces were collected daily for up to 7 days post-dose for analysis of excreted radioactivity and for identification of metabolites. ... Pooled urine and fecal samples representing the 0-48 hour collection time for urine and the 0-96 hour collection time for feces, were analyzed for metabolites of alachlor in male and female CD-1 mice. In feces, at least 10 metabolites were isolated: ... /tert-amide mercapturic acid, disulfide conjugate, sec-amide mercapturic acid, tert-amide thioacetic acid, tert-amide hydroxy sulfone, tert-amide dihydroxysulfone, benzyl glucuronide and tert-amide cysteine conjugate +NCH20-glucuronide. Seven urinary metabolites were characterized in the mouse: tert-amide cysteine conjugate, NCH2O glucuronic acid, cysteine sulfoxide (proposed), sec-amide dihydroxysulfone, sec-amide hydroxy sulfoxide, sec-amide hydroxy sulfone and para-amino sulfate./ While metabolism of alachlor utilizes the same metabolic pathways in mice as in rats, there are quantitative differences between mice and rats in the metabolite profile present. Mouse feces were found to contain greater amounts of mercapturic acid conjugate and lesser amount of disulfide conjugate than in rat feces. The number of urinary metabolites observed in mouse urine was greater than in rat urine. Mouse urine was found to contain greater amounts of glucuronic acid conjugates and cysteine conjugates than the rat, but a lesser amount of phenolic (hydroxylated) metabolites.

From a metabolism study in Rhesus monkeys, five urinary metabolites were identified after intravenous injection. One of these metabolites, (also found in rat and mouse urine, N-[2-ethyl-6-(1-hydroxyethyl)-phenyl]-N-(methoxymethyl)-2(methylsulfonyl)acetamide), tested positive in the Ames test with Salmonella typhimurium, with and without activation. This metabolite was an HEEA metabolite not previously identified in the monkey. Of the metabolites found in the above two metabolism studies, only two urinary metabolites were common to both the rat and monkey (secondary and tertiary mercapturic acid conjugates). Side chain hydroxylation and sulfate conjugation metabolites were not found in monkey urine as they were in rats.

In the rat, alachlor is metabolized and eliminated as conjugates of mercapturic acid, glucuronic acid, and sulfate in the urine and feces

For more Metabolism/Metabolites (Complete) data for ALACHLOR (6 total), please visit the HSDB record page.

Alachlor has known human metabolites that include 2,6-Diethyl-N-(methoxymethyl)aniline, S-(alachlor)glutathione, and 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Alachlor is metabolized and eliminated as conjugates of mercapturic acid, glucuronic acid, and sulfate in the urine and feces (T18).

Associated Chemicals

Wikipedia

Biological Half Life

In this study, male and female CD-1 mice (10/sex) received a single oral dose of radiolabeled alachlor in corn oil (890 mg/kg for male mice, 819 mg/kg for female mice). Urine and feces were collected daily for up to 7 days post-dose ... Half life for urinary elimination was reported as 0.88+/-0.11 days in males, and 1.18+/-0.16 days in females. Half-life for fecal elimination was reported as 0.90+/-0.06 days in males, and 1.11+/-0.05 days in females.

Use Classification

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)

HERBICIDES

Methods of Manufacturing

Reaction of chloroacetyl chloride with azomethine or 2,6-diethylaniline and formaldehyde, followed by treatment with methanol.

Preparation: NL 6602564 (1967 to Monsanto), CA 67,99832r (1967)

General Manufacturing Information

... Effects of light intensity on the toxicity of alachlor to cucumber, corn, & oats revealed that herbicidal activity in corn & cucumber increased with increase in light intensity from 60-1600 ft-candle. ... Little effect on herbicidal activity ... For oats.

/Alachlor has/ similar action to propachlor but with a longer residual action, lasting some 70-84 days.

Susceptible weeds include brachiaria species, goosegrass, crowfoot grass, panicum species, barnyard grass, crabgrass, the foxtails, downy brome, wild oat, cheat grass, pigweed, kochia, purslane, seedling johnsongrass and nutsedge. Rates of application have ranged from 1/2-4 lb active per acre. Crop safety has been demonstrated using both pre-emergence & post-plant soil incorporation techniques.

Compatible with water of 1000 ppm hardness or less; usually compatible with sprayable fluid fertilizers.

Analytic Laboratory Methods

A Finnigan 4500 MS was modified to perform direct liquid introduction HPLC/MC on 25 pesticides, including alachlor.

ON-THE-FLY GC -FOURIER TRANSFORM IR SPECTROMETRY WAS USED FOR TRACE IDENTIFICATION (PPB LEVEL) OF ALPHA-CHLOROACETANILIDES, INCLUDING ALACHLOR, IN WATER.

Method: AOAC 985.04; Procedure: gas chromatography with flame ionization detector; Analyte: alachlor; Matrix: formulated products including emulsifiable concentrates and granulated formulations; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for ALACHLOR (22 total), please visit the HSDB record page.

Storage Conditions

DO NOT STORE NEAR HEAT OR OPEN FLAME.

Store in original container only. Do not contaminate water, seed or feed by storage. ... Keep away from children.

Stability Shelf Life

Stable to UV radiation

Dates

The herbicide alachlor severely affects photosystem function and photosynthetic gene expression in the marine dinoflagellate

Hansol Kim, Hui Wang, Sofia Abassi, Jang-Seu KiPMID: 32364417 DOI: 10.1080/03601234.2020.1755198

Abstract

Alachlor is one of the most widely used herbicides and can remain in agricultural soils and wastewater. The toxicity of alachlor to marine life has been rarely studied; therefore, we evaluated the physiological and transcriptional responses in the marine dinoflagellate. The herbicide led to considerable decreases in

cell numbers and pigment contents. The EC

was determined to be 0.373 mg/L. Photosynthesis efficiency and chlorophyll autofluorescence dramatically decreased with increasing alachlor dose and exposure time. Real-time PCR analysis showed that the photosynthesis-related genes

, and

were induced the most by alachlor; the transcriptional level of each gene varied with time.

expression increased after 30 min of alachlor treatment, whereas

and

increased after 24 h. The

expression level was highest (5.0 times compared to control) after 6 h of alachlor treatment. There was no significant change in

expression with varying treatment time or concentration. Additionally, there was no notable change in the expression of antioxidant genes

and

, or in ROS accumulation. These suggest that alachlor may affect microalgal photosystem function, with little oxidative stress, causing severe physiological damage to the cells, and even cell death.

Environmental contaminant 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide remediation via Xanthomonas axonopodis and Aspergillus niger

Khuram Shahzad AhmadPMID: 31923851 DOI: 10.1016/j.envres.2020.109117

Abstract

Alachlor, a chloroacetanilide endocrine disruptor herbicide is precarious for humans as well as the environment. Though banned by the European Union and classified as moderately hazardous by WHO, yet it is nevertheless used in several countries posing austere human and environmental health issues. Alachlor attenuation was scrutinized through simulated biodegradation experiments using soil-isolated microbes. Bio-disintegrative assays of pure three fungal and one bacterial strain; Aspergillus flavus (AF), Penicillium chrysogenum (PC), Aspergillus niger (AN) and Xanthomonas axonopodis (XA), respectively were utilized. Initial Alachlor concentration (10 mg/L) was prepared with individual microbial suspension and monitored for 35 d. Alachlor bio-transformation was analyzed quantitatively and qualitatively by gas chromatography mass spectroscopy. XA and AN displayed maximal potential to metabolise the herbicide while forming residues; 1-chloroacetyl, 2,3- dihydro-7 ethylindole, 7 ethylindole, 7-ethyl-3-methyl-2-methoxy-2,3-dihydroindole, N- (2,6-diethylphenyl)-methyleneamine and 7-Ethyl-N-methylindole. Alachlor degradation by AF, PC, AN and XA was found to be 17.1%, 5.5%, 72.6% and 82.1%, respectively, after 35 d. Microbes have displayed cometabolism as the main mechanism for Alachlor degradation. This research can influence imperative and significant environmental friendly bio-remedial strategies for xenobiotic eradication.Combined toxicities of binary mixtures of alachlor, chlorfenvinphos, diuron and isoproturon

M Sigurnjak, Š Ukić, M Cvetnić, M Markić, M Novak Stankov, B Rasulev, H Kušić, A Lončarić Božić, M Rogošić, T BolančaPMID: 31726602 DOI: 10.1016/j.chemosphere.2019.124973

Abstract

Pesticides are the chemicals of increased concern regarding their adverse environmental effects. In particular, the reports on their joint toxicity effects are scarce in the literature. Therefore, this paper describes the experiments on toxicities of four pesticides: alachlor, chlorfenvinphos, diuron, and isoproturon, toward Vibrio fischeri. In particular, the joint toxicity effects for all possible binary combinations of the pesticides were analyzed. The analysis included the application of concentration addition and independent action models at two toxicity levels: ECand EC

. The analysis revealed additive behavior between all pesticide pairs. The only exception was isoproturon and chlorfenvinphos whose combination resulted in synergistic toxic activity. The original form of the logistic function was given preference over the linearized form in describing the response-dose relationships of investigated pesticides.

Assessment of oxidative stress and phospholipids alterations in chloroacetanilides-degrading Trichoderma spp

Justyna Nykiel-Szymańska, Sylwia Różalska, Przemysław Bernat, Mirosława SłabaPMID: 31509783 DOI: 10.1016/j.ecoenv.2019.109629

Abstract

To investigate the induction of oxidative stress and antioxidant response in the chloroacetanilides-degrading Trichoderma spp. under alachlor and metolachlor exposure, a comparative analysis using popular biomarkers was employed. An increased intracellular level of reactive oxygen species (ROS; especially superoxide anion [O]) as well as products of lipid and protein oxidation after 24 h incubation with the herbicides confirmed chloroacetanilide-induced oxidative stress in tested Trichoderma strains. However, the considerable decline in the ROS levels and the carbonyl group content (biomarkers of protein peroxidation) in a time-dependent manner and changes in the antioxidant enzyme activities indicated an active response against chloroacetanilide-induced oxidative stress and the mechanism of tolerance in tested fungi. Moreover, the tested herbicides clearly modified the phospholipids (PLs) content in Trichoderma spp. in the stationary phase of growth, which was manifested through the difference in phosphatidic acid (PA), phosphatidylethanolamine (PE) and phosphatidylcholines (PC) levels. Despite enhanced lipid peroxidation and changes in PLs in most tested fungi, only a slight modification in membrane integrity of Trichoderma spp. under chloroacetanilides exposure was noted. The obtained results suggest that the alterations in the antioxidant system and the PLs profile of Trichoderma spp. might be useful biomarkers of chloroacetanilide-induced oxidative stress.

Dissipation of mecoprop-P, isoproturon, bentazon and S-metolachlor in heavy metal contaminated acidic and calcareous soil before and after EDTA-based remediation

Simon Gluhar, Anela Kaurin, Tina Grubar, Helena Prosen, Domen LestanPMID: 31401429 DOI: 10.1016/j.chemosphere.2019.124513

Abstract

The ability of contaminated farmland soils reclaimed by remediation to dissipate pesticides and thus to mitigate their unwanted environmental effects, i.e., leaching and run-off, was studied. Novel EDTA-based soil washing technology (EDTA and process waters recycling; no toxic emissions) removed 79 and 73% of Pb from acidic and calcareous soil with 740 and 2179 mg kgPb, respectively. The dissipation kinetics of four herbicides: mecoprop-P, isoproturon, bentazon and S-metolachlor was investigated under field conditions in beds with maize (Zea mays) and barley (Hordeum vulgare). The biphasic First-Order Multi-Compartment (FOMC) model was used to fit experimental data and calculate the herbicides' half-life (DT

) in soil. Remediation significantly (up to 64%) decreased dehydrogenase activity assessed as a marker of soil microbial activity and prolonged the DT

of herbicides in acidic soils from 16% (isoproturon) to 111% (S-metachlor). Remediation had a less significant effect on herbicide dissipation in calcareous soils; i.e., mecoprop-P DT

increased by 3%, while isoproturon and S-metachlor DT

decreased by 29%. Overall, the dissipation from remediated soils was faster than the average DT

of tested herbicides published in the Pesticides Properties DataBase. Results demonstrate that EDTA-based remediation of the studied soils does not pose any threat of extended herbicide persistence.

Removal of alachlor in water by non-thermal plasma: Reactive species and pathways in batch and continuous process

Niels Wardenier, Yury Gorbanev, Ineke Van Moer, Anton Nikiforov, Stijn W H Van Hulle, Pieter Surmont, Frederic Lynen, Christophe Leys, Annemie Bogaerts, Patrick VanraesPMID: 31233967 DOI: 10.1016/j.watres.2019.06.022

Abstract

Pesticides are emerging contaminants frequently detected in the aquatic environment. In this work, a novel approach combining activated carbon adsorption, oxygen plasma treatment and ozonation was studied for the removal of the persistent chlorinated pesticide alachlor. A comparison was made between the removal efficiency and energy consumption for two different reactor operation modes: batch-recirculation and single-pass mode. The kinetics study revealed that the insufficient removal of alachlor by adsorption was significantly improved in terms of degradation efficiency and energy consumption when combined with the plasma treatment. The best efficiency (ca. 80% removal with an energy cost of 19.4 kWh m³) was found for the single-pass operational mode of the reactor. In the batch-recirculating process, a complete elimination of alachlor by plasma treatment was observed after 30 min of treatment. Analysis of the reactive species induced by plasma in aqueous solutions showed that the decomposition of alachlor mainly occurred through a radical oxidation mechanism, with a minor contribution of long-living oxidants (O

, H

O

). Investigation of the alachlor oxidation pathways revealed six different oxidation mechanisms, including the loss of aromaticity which was never before reported for plasma-assisted degradation of aromatic pesticides. It was revealed that the removal rate and energy cost could be further improved with more than 50% by additional O

gas bubbling in the solution reservoir.

Improving pollutants environmental risk assessment using a multi model toxicity determination with in vitro, bacterial, animal and plant model systems: The case of the herbicide alachlor

Susana P Pereira, Sandra M A Santos, Maria A S Fernandes, Cláudia M Deus, João D Martins, Maria C Pedroso de Lima, Joaquim A F Vicente, Romeu A Videira, Amália S JuradoPMID: 33990048 DOI: 10.1016/j.envpol.2021.117239

Abstract

Several environmental pollutants, including pesticides, herbicides and persistent organic pollutants play an important role in the development of chronic diseases. However, most studies have examined environmental pollutants toxicity in target organisms or using a specific toxicological test, losing the real effect throughout the ecosystem. In this sense an integrative environmental risk of pollutants assessment, using different model organisms is necessary to predict the real impact in the ecosystem and implications for target and non-target organisms. The objective of this study was to use alachlor, a chloroacetanilide herbicide responsible for chronic toxicity, to understand its impact in target and non-target organisms and at different levels of biological organization by using several model organisms, including membranes of dipalmitoylphosphatidylcholine (DPPC), rat liver mitochondria, bacterial (Bacillus stearothermophilus), plant (Lemna gibba) and mammalian cell lines (HeLa and neuro2a). Our results demonstrated that alachlor strongly interacted with membranes of DPPC and interfered with mitochondrial bioenergetics by reducing the respiratory control ratio and the transmembrane potential. Moreover, alachlor also decreased the growth of B. stearothermophilus and its respiratory activity, as well as decreased the viability of both mammalian cell lines. The values of TCincreased in the following order: Lemna gibba < neuro2a < HeLa cells < Bacillus stearothermophilus. Together, the results suggest that biological membranes constitute a putative target for the toxic action of this lipophilic herbicide and point out the risks of its dissemination on environment, compromising ecosystem equilibrium and human health.

Evaluation of Dermal Exposure to the Herbicide Alachlor Among Vegetable Farmers in Thailand

Redeerat Mahaboonpeeti, Pornpimol Kongtip, Noppanun Nankongnab, Mathuros Tipayamongkholgul, Ariya Bunngamchairat, Witaya Yoosook, Susan WoskiePMID: 30239593 DOI: 10.1093/annweh/wxy081

Abstract

Vegetable farmers applying the herbicide alachlor may be highly exposed through dermal contact when spraying. Dermal patches were attached to 10 locations on the farmers' skin when they mixed and applied alachlor in vegetable farming areas in Thailand. Measurements were made on farmers using either a backpack sprayer with a 2 stroke gasoline motor and fan or a battery operated pump. Forty-seven vegetable farmers in Bungphra subdistrict of Thailand participated in this study. Both motorized and battery pump backpack sprayers wearing long-sleeve shirts had significantly lower alachlor concentrations on the dermal patches under their long-sleeve shirts compared to those who wore only short-sleeve shirts, regardless of the sprayer type. Moreover, sprayers wearing long pants had significantly lower alachlor concentrations on dermal patches placed under the pants on the lower legs than those wearing short pants, regardless of the sprayer type. The highest estimated alachlor exposures were found on the upper legs (median = 9.29 µg/h) for those using a 2 stroke engine/fan backpack sprayer and on the lower legs (2.87 µg/h) for those using the battery operated pump backpack sprayer. The estimated total body alachlor exposures of applicators using the 2 stroke engine/fan backpack sprayer (219.48 µg/h) were significantly higher than those using the battery operated pump backpack sprayer (15.50 µg/h). Using long-sleeve shirts as personal protection reduced alachlor exposures for the arms 97-99% and wearing long pants reduced alachlor exposure to the legs for 81-99%. Thus, training about the protection provided by clothing choices would be one step in improving the health and safety of Thai farmers.Glycerol-mediated synthesis of nanoscale zerovalent iron and its application for the simultaneous reduction of nitrate and alachlor

Ananya Ghosh, Nilesh Kumar Meshram, Rajnarayan SahaPMID: 30825124 DOI: 10.1007/s11356-019-04621-4